3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a hydroxyimino group, and a trihydroindazole core
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the indazole core through cyclization reactions, followed by the introduction of the dimethoxyphenyl and hydroxyimino groups under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the hydroxyimino group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or hydroxylamines.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The dimethoxyphenyl group may interact with hydrophobic pockets in proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1,6-dimethyl-5,6,7-trihydro1H-indazole: Lacks the hydroxyimino group, resulting in different chemical properties and biological activities.
4-(Hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole: Lacks the dimethoxyphenyl group, affecting its reactivity and interactions with biological targets.
Uniqueness
3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole is unique due to the presence of both the dimethoxyphenyl and hydroxyimino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(NE)-N-[3-(3,4-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10-7-12(19-21)16-13(8-10)20(2)18-17(16)11-5-6-14(22-3)15(9-11)23-4/h5-6,9-10,21H,7-8H2,1-4H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWJFCSNOODCHT-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=NO)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(/C(=N/O)/C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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